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Introduction
FNDR-20123 is a first-in-class, orally active, and potent pan-histone deacetylase (HDAC)

inhibitor.[1][2][3][4][5][6] It has demonstrated significant anti-malarial activity against the human

malaria parasite Plasmodium falciparum.[2][7][8][9] FNDR-20123 inhibits both Plasmodium and

human HDACs at nanomolar concentrations, making it a valuable tool for studying the role of

histone acetylation in various biological processes, particularly in the context of malaria

pathogenesis and drug development.[1][2][3][4][5][6][10] This document provides detailed

application notes and experimental protocols for the use of FNDR-20123 free base in a

research setting.

Mechanism of Action
FNDR-20123 exerts its anti-malarial effects by inhibiting the activity of histone deacetylases.[2]

HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a

more condensed chromatin structure and transcriptional repression. By inhibiting HDACs,

FNDR-20123 promotes a state of histone hyperacetylation, which results in a more open

chromatin structure and altered gene expression in the parasite.[11] This disruption of

epigenetic regulation is detrimental to the parasite's growth and survival. FNDR-20123 has

been shown to be active against both the asexual blood stages and the sexual gametocyte

stages of P. falciparum, suggesting its potential to both treat malaria and block its transmission.

[1][4][5][8][9]
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Caption: Signaling pathway of FNDR-20123 in P. falciparum.

Data Presentation
In Vitro Activity of FNDR-20123
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Target IC50 (nM) Reference

Plasmodium falciparum HDAC 31 [1][3][4][5][6][10]

Human HDACs (HeLa Nuclear

Extract)
3 [1][4][5][8][10]

P. falciparum Asexual Blood

Stage (3D7)
41 [1][4][5][8][9]

P. falciparum Male

Gametocytes
190 [1][4][5][8][9]

P. falciparum Female

Gametocytes
>5000 [8]

Human HDAC Isoform Selectivity of FNDR-20123
HDAC Isoform IC50 (nM) Reference

HDAC1 25 [1][4][5]

HDAC2 29 [1][4][5]

HDAC3 2 [1][4][5]

HDAC6 11 [1][4][5]

HDAC8 282 [1][4][5]

Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available HDAC activity assay kits and general

fluorometric HDAC assay principles.
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Caption: Workflow for a fluorometric HDAC activity assay.

Materials:

FNDR-20123 free base

HDAC Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC)

Developer solution (containing a protease like trypsin)

96-well black, clear-bottom assay plates

Fluorescence plate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of FNDR-20123 in DMSO. For in vivo studies, FNDR-20123 was

dissolved in 100% DMSO.[9] For in vitro assays, further dilution in assay buffer is required.
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Prepare serial dilutions of FNDR-20123 in HDAC Assay Buffer. Include a DMSO-only

control.

Dilute the HDAC enzyme to the desired concentration in HDAC Assay Buffer.

Assay Reaction:

To each well of a 96-well plate, add the following in order:

HDAC Assay Buffer

FNDR-20123 dilution or control

Diluted HDAC enzyme

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

Mix gently and incubate the plate at 37°C for 30-60 minutes.

Development and Measurement:

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer

solution to each well.

Incubate the plate at 37°C for 15-30 minutes.

Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at

~460 nm.

Data Analysis:

Subtract the background fluorescence (wells with no enzyme).

Calculate the percent inhibition for each concentration of FNDR-20123 relative to the

DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve.
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P. falciparum Asexual Blood Stage Growth Inhibition
Assay (SYBR Green I-based)
This protocol is based on the widely used SYBR Green I fluorescence assay for measuring

parasite proliferation.[7]
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Caption: Workflow for the asexual blood stage growth inhibition assay.

Materials:

FNDR-20123 free base

P. falciparum culture (e.g., 3D7 or Dd2 strain)

Human red blood cells

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

SYBR Green I nucleic acid stain

Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
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96-well black, clear-bottom tissue culture plates

Fluorescence plate reader

Procedure:

Preparation:

Prepare serial dilutions of FNDR-20123 in complete culture medium in a 96-well plate.

Include positive (e.g., chloroquine) and negative (DMSO) controls.

Synchronize the P. falciparum culture to the ring stage.

Prepare a parasite suspension with 0.5-1% parasitemia and 2% hematocrit in complete

culture medium.

Assay Incubation:

Add the parasite suspension to each well of the plate containing the drug dilutions.

Incubate the plate for 72 hours at 37°C in a modular incubation chamber with a specific

gas mixture (e.g., 5% CO2, 5% O2, 90% N2).

Lysis and Staining:

Prepare the SYBR Green I lysis buffer.

Add the SYBR Green I lysis buffer to each well.

Incubate the plate in the dark at room temperature for at least 1 hour (or overnight at 4°C).

Measurement and Analysis:

Measure fluorescence using a plate reader with excitation at ~485 nm and emission at

~530 nm.

Calculate the percent inhibition of parasite growth for each FNDR-20123 concentration

compared to the DMSO control.
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Determine the IC50 value by plotting the data in a dose-response curve.

P. falciparum Gametocyte Viability Assay
This protocol is a generalized approach for assessing the effect of compounds on the viability

of mature stage V gametocytes.
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Caption: Workflow for the gametocyte viability assay.

Materials:

FNDR-20123 free base

Mature P. falciparum stage V gametocyte culture

Complete parasite culture medium

Gametogenesis activation solution (e.g., RPMI 1640, pH 8.0, with xanthurenic acid)

Reagents for viability readout (e.g., Giemsa stain, fluorescent dyes, or metabolic indicators)

96-well plates

Microscope or flow cytometer
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Procedure:

Gametocyte Preparation and Treatment:

Culture and purify mature stage V gametocytes.

Incubate the gametocytes with serial dilutions of FNDR-20123 for a predetermined period

(e.g., 24 or 48 hours).

Gametogenesis Activation:

Activate gametogenesis by, for example, a temperature drop and the addition of

gametogenesis activation solution.

Viability Assessment:

Male Gametocyte Viability (Exflagellation): Observe and count the number of exflagellation

centers (male gametes emerging from red blood cells) under a microscope.

Female Gametocyte Viability: Assess the viability of female gametocytes using specific

markers and flow cytometry or by observing their ability to form zygotes after fertilization.

Metabolic Viability: Alternatively, use a metabolic indicator dye to assess the overall

metabolic activity of the gametocyte population.

Data Analysis:

Calculate the percent inhibition of gametocyte viability or function for each FNDR-20123

concentration.

Determine the IC50 value.

Ordering Information
FNDR-20123 free base can be ordered from various chemical suppliers specializing in

research chemicals and biochemicals. When ordering, please ensure to request the free base

form for direct use in the described research applications. A Safety Data Sheet (SDS) should

be requested from the supplier and reviewed before handling the compound.
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Disclaimer: This document is intended for informational purposes for research professionals. All

experiments should be conducted in a suitably equipped laboratory by trained personnel,

following all relevant safety guidelines and institutional protocols. The provided protocols are

examples and may require optimization for specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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